molecular formula C6H4Cl2O3S B1610807 2,4-dichlorobenzenesulfonic Acid CAS No. 609-62-1

2,4-dichlorobenzenesulfonic Acid

Cat. No.: B1610807
CAS No.: 609-62-1
M. Wt: 227.06 g/mol
InChI Key: XCLCLCNSGDHVFE-UHFFFAOYSA-N
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Description

2,4-dichlorobenzenesulfonic Acid is a useful research compound. Its molecular formula is C6H4Cl2O3S and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Overview of 2,4-D Toxicology and Mutagenicity

2,4-Dichlorophenoxyacetic acid (2,4-D) is commonly used in agricultural and urban activities for pest control. Studies have focused on its toxicity, mutagenicity, and the effects on non-target species, particularly aquatic ones. Research trends indicate a future focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Methods for Removing 2,4-D from Contaminated Water

Various methods have been developed for removing 2,4-D from contaminated water sources, including advanced technological solutions. However, water contamination by 2,4-D remains a significant problem, and further research is needed for more efficient removal strategies (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

3. Molecular Action Mode of 2,4-D as a Herbicide

2,4-D, used as a herbicide for over 60 years, mimics natural auxin at the molecular level and causes abnormal growth, senescence, and plant death in dicots. Understanding its molecular action mode is crucial for developing effective agricultural strategies (Song, 2014).

4. Enhancing Phytoremediation with Bacterial Endophytes

Bacterial endophytes can enhance the phytoremediation of herbicide-contaminated substrates. Inoculating plants with these bacteria increases their capacity to remove 2,4-D from the soil and prevents accumulation in aerial tissues, presenting a viable approach for reducing toxic herbicide residues (Germaine et al., 2006).

5. NiO Catalyzed Degradation of 2,4-D with Ozone

Nickel oxide (NiO) significantly improves the degradation and mineralization of 2,4-D when used with ozone. Understanding the role of NiO as a catalyst and identifying the degradation byproducts can aid in the development of more effective treatments for 2,4-D contamination (Rodríguez et al., 2013).

6. Environmental Impact and Fate of 2,4-D

The environmental fate and behavior of 2,4-D, including its ecotoxicological effects on aquatic life, plants, and humans, need to be critically evaluated. As it is widely used, its detection in various environments and potential lethal effects on non-target organisms require further investigation (Islam et al., 2017).

Mechanism of Action

Target of Action

The compound is a derivative of dichlorobenzene and is used in various industrial and research applications

Mode of Action

It is known that the compound is soluble in water and organic solvents, which suggests it could interact with a variety of biological targets. More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by bacteria through pathways involving α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,4-D degradation pathway

Pharmacokinetics

Its solubility in water and organic solvents suggests it could be readily absorbed and distributed in biological systems. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

It’s known that similar compounds can have significant effects on microbial communities . For example, exposure to environmental microplastics and the herbicide 2,4-D can cause significant changes in the metabolome and microbial community structure in the gut of earthworms

Action Environment

It’s known that environmental factors can significantly influence the degradation and effects of similar compounds . For example, the degradation of 2,4-D by bacteria can be influenced by factors such as pH, temperature, and the presence of other substances . It’s likely that similar factors could influence the action of 2,4-dichlorobenzenesulfonic acid, but more research is needed to confirm this.

Properties

IUPAC Name

2,4-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLCLCNSGDHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562100
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-62-1
Record name 2,4-Dichlorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.